![molecular formula C18H13ClN2O3S B2425213 3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 879359-17-8](/img/structure/B2425213.png)
3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzodioxane and thiazole, both of which are significant in medicinal chemistry . Benzodioxane derivatives are known for their anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties . Thiazole derivatives also have a wide range of biological activities.
Synthesis Analysis
While specific synthesis information for this compound is not available, a related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, was synthesized by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- The synthesis of indapamide derivatives, including structures similar to the specified compound, has shown proapoptotic activity on melanoma cell lines, demonstrating significant growth inhibition. These compounds were also investigated as inhibitors for various human carbonic anhydrase isoforms, suggesting their potential in cancer therapy (Yılmaz et al., 2015).
Antimicrobial Activity
- Research has been conducted on the synthesis of new benzamide derivatives that have shown promising antibacterial and antifungal properties. Among these, some compounds exhibited good antimicrobial potential with low hemolytic activity, highlighting their potential as safer therapeutic agents (Abbasi et al., 2020).
Enzyme Inhibition
- Several studies have synthesized benzamide derivatives to evaluate their inhibitory activities against enzymes of interest. For instance, compounds with structures similar to the specified chemical were found to have moderate inhibitory activity against lipoxygenase, an enzyme involved in inflammatory processes, suggesting their potential use in treating inflammatory diseases (Abbasi et al., 2017).
Synthesis of Heterocyclic Compounds
- The reactivity of similar compounds has been leveraged to construct new heterocycles, potentially hybrid with thiadiazole moieties. These compounds were evaluated for insecticidal activity, with some showing higher activity levels, indicating their potential application in agricultural pest control (Mohamed et al., 2020).
Cardiovascular Research
- In the realm of cardiovascular research, derivatives of the given compound were synthesized and tested for their cardiac electrophysiological activity. These studies aimed to identify new selective class III agents for the management of cardiac arrhythmias, showcasing the compound's potential in cardiovascular therapeutics (Morgan et al., 1990).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds with indole and benzodioxane structures have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of biological activities.
Mode of Action
It’s known that similar compounds with sulfonamide and benzodioxane fragments have shown significant bioactivities against numerous infections and bacterial strains . This suggests that the compound might interact with its targets to inhibit bacterial growth.
Biochemical Pathways
Similar compounds have been reported to display excellent inhibition properties against carbonic anhydrase , which is a key enzyme in many biological processes.
Pharmacokinetics
It’s known that sulfonamides, a group to which this compound belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
It’s known that similar compounds have shown significant antibacterial activity, inhibiting the growth of bacterial biofilms .
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-13-3-1-2-12(8-13)17(22)21-18-20-14(10-25-18)11-4-5-15-16(9-11)24-7-6-23-15/h1-5,8-10H,6-7H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORAASJYWFWMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


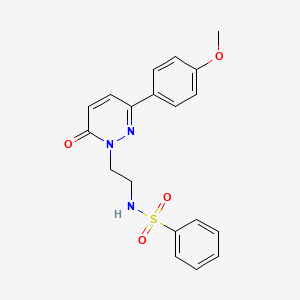
![3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2425135.png)
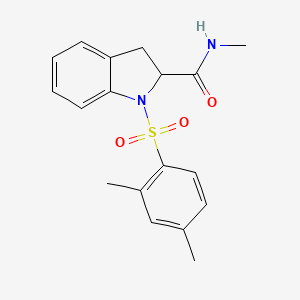
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2425138.png)
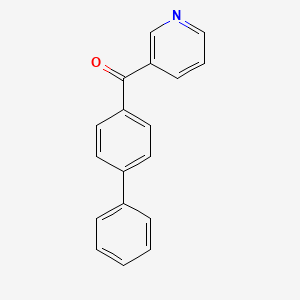
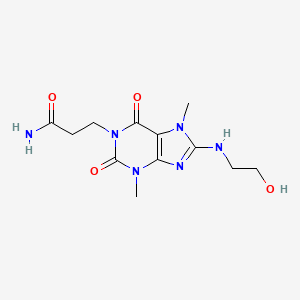
![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)
![3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2425145.png)
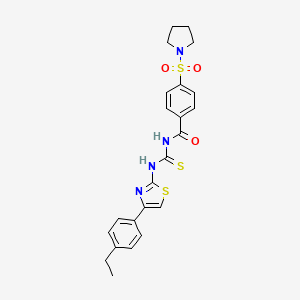
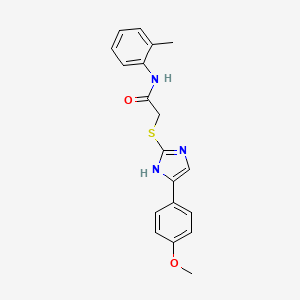

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2425153.png)